Methyl 2,6-dichlorophenylacetate

Description

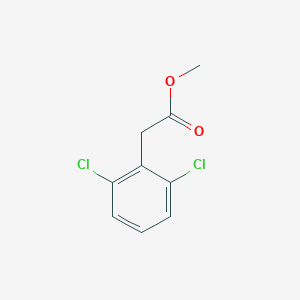

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,6-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWRUYPZZJPCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202977 | |

| Record name | Methyl 2,6-dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54551-83-6 | |

| Record name | Methyl 2,6-dichlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54551-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dichlorophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054551836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,6-dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dichlorophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,6-DICHLOROPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99XZ264AEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,6-dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichlorophenylacetate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Guanfacine, an important pharmaceutical agent. Its chemical identity is formally registered under CAS Number 54551-83-6 .[1][2][3][4] The strategic placement of two chlorine atoms on the phenyl ring ortho to the acetate side-chain imparts unique chemical properties that are instrumental in its synthetic utility and the biological activity of its derivatives. This guide offers a comprehensive overview of its synthesis, characterization, and the scientific rationale behind its application in drug development, tailored for professionals in the chemical and pharmaceutical sciences.

Part 1: Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application in a laboratory or industrial setting. This compound is a colorless to nearly colorless liquid at room temperature. Key quantitative data are summarized in Table 1 below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54551-83-6 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [4][5] |

| Molecular Weight | 219.06 g/mol | [1][5] |

| Appearance | Colorless to Almost Colorless Liquid | |

| IUPAC Name | methyl 2-(2,6-dichlorophenyl)acetate | [1][4] |

| Synonyms | 2,6-Dichlorophenylacetic Acid Methyl Ester | [1] |

| Density | ~1.330 g/mL | [3] |

| Purity (Typical) | >98.0% (by GC) |

Part 2: Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 2,6-dichlorophenylacetic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and scalability.

Fischer Esterification: The Primary Synthetic Route

The reaction involves treating 2,6-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[6] The mechanism, illustrated below, is a classic example of nucleophilic acyl substitution.

Causality and Experimental Rationale :

-

Acid Catalyst (H₂SO₄) : The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[6]

-

Excess Methanol : The Fischer esterification is a reversible equilibrium reaction.[6] In accordance with Le Châtelier's principle, using methanol as the solvent (a large excess) drives the equilibrium toward the formation of the ester product.[7]

-

Reflux Conditions : Heating the reaction mixture to reflux accelerates the rate of reaction, allowing equilibrium to be reached in a practical timeframe.[8]

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating system for the synthesis and subsequent purification of this compound.

Step 1: Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,6-dichlorophenylacetic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the mixture. The addition is exothermic.

-

Attach a reflux condenser and begin circulating cooling water.

Step 2: Reaction Execution

-

Heat the mixture to a gentle reflux (approx. 65°C, the boiling point of methanol) using a heating mantle.

-

Maintain the reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting carboxylic acid.[8]

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the mixture by removing most of the excess methanol using a rotary evaporator.[8]

-

Pour the concentrated residue into a separatory funnel containing deionized water and an extraction solvent like diethyl ether or ethyl acetate.[6]

-

Carefully neutralize the remaining acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][8] Critical step: Vent the separatory funnel frequently to release the CO₂ gas that evolves during neutralization.

-

Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove water-soluble impurities and residual water.[2]

-

Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

Step 4: Purification and Final Product

-

Remove the drying agent by gravity or vacuum filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

-

For high-purity applications, the crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.[9]

Caption: Synthesis and Purification Workflow.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | - Singlet for the methyl ester protons (-OCH₃) ~3.7 ppm. - Singlet for the methylene protons (-CH₂-) ~4.0 ppm. - Multiplet pattern for the three aromatic protons between ~7.2-7.4 ppm. |

| ¹³C NMR | Carbon skeleton confirmation | - Signal for the methyl ester carbon (~52 ppm). - Signal for the methylene carbon (~39 ppm). - Aromatic carbon signals (~128-135 ppm). - Carbonyl carbon signal (~170 ppm). |

| GC-MS | Purity assessment and MW confirmation | - A primary peak indicating high purity (>98%). - Molecular ion peak (M⁺) at m/z 218 (for ³⁵Cl isotopes) and 220, 222 in the characteristic isotopic pattern for two chlorine atoms. - Fragmentation may show loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃). |

| FT-IR | Functional group identification | - Strong carbonyl (C=O) stretch for the ester at ~1740 cm⁻¹. - C-O single bond stretches. - Aromatic C-H and C=C stretches. |

Part 4: Role in Drug Development and Medicinal Chemistry

A Cornerstone Intermediate for Guanfacine

The primary and most well-documented application of this compound is as a direct precursor in the synthesis of Guanfacine.[2] Guanfacine is an α₂-adrenergic agonist used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).[10] In the synthesis, the ester is condensed with guanidine to form the final active pharmaceutical ingredient.[6] The ester functional group provides the ideal reactivity for this transformation, serving as a good leaving group upon nucleophilic attack by guanidine.

The Significance of the 2,6-Dichloro Substitution Pattern

The presence and specific positioning of the two chlorine atoms on the phenyl ring are not arbitrary. This substitution pattern is a key element of a concept sometimes referred to as the "magic chloro" effect in medicinal chemistry.[11][12] Chlorine atoms significantly influence a molecule's properties in several ways:

-

Lipophilicity and Membrane Permeability : Chlorine is a lipophilic atom. Its inclusion can enhance the molecule's ability to cross biological membranes, which is often crucial for reaching the target site of action.[13]

-

Metabolic Blocking : The bulky chlorine atoms at the ortho positions sterically hinder the adjacent benzylic methylene group. This steric shield can block or slow down metabolic oxidation at this position, a common pathway for drug inactivation. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure.[11][12]

-

Conformational Restriction : The ortho substituents force the phenyl ring to adopt a specific, often perpendicular, orientation relative to the side chain. This fixed conformation can lock the molecule into a bioactive shape that binds more effectively to its biological target, thereby increasing potency.

The 2,6-dichlorophenyl moiety is therefore a privileged scaffold in drug design, and this compound serves as a critical building block for introducing this valuable structural feature into more complex molecules.[14]

Part 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards : It is classified as a skin and eye irritant.[1]

-

Handling : Work in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound (CAS No. 54551-83-6) is more than a simple chemical; it is a strategically designed molecule that serves as an indispensable intermediate in pharmaceutical manufacturing. Its synthesis via Fischer esterification is a robust and well-understood process. The true value of this compound lies in the 2,6-dichlorophenyl moiety it carries, which imparts critical properties of metabolic stability and conformational rigidity to its derivatives, most notably Guanfacine. For scientists in drug discovery and development, a deep understanding of such key building blocks is fundamental to the rational design of new and improved therapeutic agents.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734107, this compound.

- University of Hawai'i at Mānoa. (n.d.). 22. The Fischer Esterification.

- California State University, Dominguez Hills. (n.d.). Fischer Esterification.

- Google Patents. (n.d.). CN102887838A - Preparation method of guanfacine hydrochloride.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive....

- Global Substance Registration System. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617).

- Pharmace Research Laboratory. (n.d.). 2,6-Dichlorophenylacetic Acid Methyl Ester.

- Saeed, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- ResearchGate. (n.d.). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols....

- Google Patents. (n.d.). EP1909766B1 - PHARMACEUTICAL FORMULATIONS/COMPOSITIONs OF GUANFACINE SUITABLE FOR SINGLE DAILY DOSE.

- ResearchGate. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.

- RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8368, 2,6-Dichlorotoluene.

- ACS Publications. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1- piperazinecarboxylate.

Sources

- 1. This compound | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichlorophenylacetate is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as Guanfacine, an antihypertensive agent.[1] Its molecular structure, characterized by a phenyl ring substituted with two chlorine atoms and a methyl acetate group, provides a versatile scaffold for various chemical transformations. This guide offers a comprehensive overview of the primary synthetic routes to this compound, delving into the underlying reaction mechanisms, experimental protocols, and critical process parameters. The methodologies discussed herein are grounded in established chemical literature and patents, providing a robust resource for researchers and process chemists.

Introduction

The synthesis of this compound (C₉H₈Cl₂O₂) is a critical step in the production of several active pharmaceutical ingredients (APIs).[1] The strategic placement of the chlorine atoms on the phenyl ring influences the molecule's reactivity and imparts specific pharmacological properties to its derivatives. Understanding the nuances of its synthesis is paramount for achieving high purity and yield, which are essential in the pharmaceutical industry. This whitepaper will explore the most prevalent and efficient methods for its preparation, with a focus on scientific integrity and practical application.

Core Synthetic Strategies

Two principal pathways dominate the synthesis of the precursor, 2,6-dichlorophenylacetic acid, which is then esterified to yield the target molecule. These routes differ primarily in their starting materials and the nature of the key bond-forming reactions.

-

From 2,6-Dichlorobenzyl Cyanide: This is a widely employed two-step method that begins with the hydrolysis of commercially available 2,6-dichlorobenzyl cyanide.[2]

-

From 2,6-Dichlorotoluene: This approach involves the palladium-catalyzed carbonylation of 2,6-dichlorotoluene to generate an ester intermediate, which is subsequently hydrolyzed.[2][3]

A third, more recent method, utilizes cyclohexanone as a readily available and inexpensive starting material.[4]

Diagram: Overview of Synthetic Pathways

Sources

An In-depth Technical Guide to Methyl 2,6-dichlorophenylacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichlorophenylacetate is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of the antihypertensive drug Guanfacine.[1][2] Its chemical structure, characterized by a dichlorinated phenyl ring attached to a methyl acetate moiety, imparts specific reactivity that is leveraged in various organic syntheses. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectral analysis, established synthetic protocols, and its applications in the pharmaceutical industry.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[3] The physical properties are summarized in the table below. It is important to distinguish its properties from its parent compound, 2,6-dichlorophenylacetic acid, which is a white solid with a melting point of 160-161°C.

| Property | Value | Source(s) |

| CAS Number | 54551-83-6 | [1][4] |

| Molecular Formula | C₉H₈Cl₂O₂ | [4] |

| Molecular Weight | 219.06 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 185 °C at 5 mmHg (estimated 314.25 °C at 760 mmHg) | |

| Density | 1.33 g/cm³ | [5] |

| Refractive Index | 1.540 - 1.542 | [6] |

| Solubility | Slightly soluble in chloroform, dichloromethane, and methanol. |

Molecular Structure:

Caption: Molecular structure of this compound.

Spectral Analysis

The structural identification of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments were not found in the search results, a predicted ¹H NMR spectrum would show a singlet for the methyl protons (O-CH₃), a singlet for the methylene protons (Ar-CH₂-), and a multiplet for the three aromatic protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the phenyl ring (with the chlorinated carbons shifted downfield), the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations. The presence of C-Cl bonds would also result in absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 218 and 220 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.

Synthesis and Reactivity

Synthesis

The most common laboratory and industrial synthesis of this compound involves the acid-catalyzed esterification of 2,6-dichlorophenylacetic acid with methanol. A typical procedure uses concentrated sulfuric acid as the catalyst.[7]

Another prominent synthetic route is the methanolysis of 2,6-dichlorophenylacetonitrile. This reaction is also typically carried out in the presence of a strong acid like sulfuric acid.[8]

Experimental Protocol: Esterification of 2,6-Dichlorophenylacetic Acid

-

To a solution of 2,6-dichlorophenylacetic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

The residue is then taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Caption: The role of this compound in the synthesis of Guanfacine.

While its role in Guanfacine synthesis is paramount, the 2,6-dichlorophenylacetic acid moiety is also a structural component in other biologically active molecules, suggesting that its methyl ester could be a versatile starting material for the synthesis of other pharmaceutical candidates.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation. [1]Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

Storage:

It is recommended to store this compound in a cool, dark place, with some suppliers suggesting storage at room temperature, while others recommend temperatures below 15°C. [5]The container should be tightly sealed to prevent exposure to moisture and air.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance lies in its role as a precursor to the pharmaceutical agent Guanfacine. The synthetic routes to this compound are well-established, and its reactivity is characteristic of an aromatic ester. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development, particularly within the pharmaceutical industry.

References

- Synthetic Methods of Guanfacine hydrochloride - Chempedia - LookChem. URL: https://www.lookchem.com/chempedia/synthetic-method/casno-29110-48-3.html

- This compound | C9H8Cl2O2 | CID 2734107 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734107

- This compound, 99% - Fisher Scientific. URL: https://www.fishersci.

- Application Notes and Protocols for Large-Scale Production of 2,6-Dichlorophenylacetic Acid - Benchchem. URL: https://www.benchchem.com/application-notes/2-6-dichlorophenylacetic-acid-synthesis-protocols

- Methyl 2,6-dichlorophenoxyacetate | C9H8Cl2O3 | CID 23434653 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/23434653

- CN106831496A - The preparation method of Guanfacine Hydrochloride - Google Patents. URL: https://patents.google.

- This compound - gsrs. URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99XZ264AEE

- 2,6-Dichlorophenylacetic Acid Methyl Ester - Pharmace Research Laboratory. URL: https://www.pharmace.in/2-6-dichlorophenylacetic-acid-methyl-ester

- 2,6-Dichlorophenylacetic acid synthesis - ChemicalBook. URL: https://www.chemicalbook.

- HYDROLYSIS. URL: https://www.chem.ucla.edu/~harding/IGOC/H/hydrolysis.pdf

- CN102887838A - Preparation method of guanfacine hydrochloride - Google Patents. URL: https://patents.google.

- This compound 54551-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC). URL: https://www.tcichemicals.com/IN/en/p/D2328

- 2,6-DICHLOROPHENYLACETIC ACID METHYL ESTER | 54551-83-6 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1309300.htm

- This compound 54551-83-6 | TCI AMERICA. URL: https://www.tcichemicals.com/US/en/p/D2328

- This compound, 99% 25 g | Contact Us | Thermo Scientific Chemicals. URL: https://www.thermofisher.

- Methyl 2,4-dichlorophenylacetate | 55954-23-9 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742888.htm

- The Preparation of 2,6-Dichlorophenylacetic Acid. - SciSpace. URL: https://typeset.io/papers/the-preparation-of-2-6-dichlorophenylacetic-acid-2p1z7j9q

- The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? URL: https://www.researchgate.

- This compound - LookChem. URL: https://www.lookchem.

- This compound. URL: https://www.drugfuture.com/fda-gns/gns_dtl.aspx?uniq_id=99XZ264AEE

- 2,6-Dichlorophenylacetic Acid Methyl Ester | CAS 54551-83-6 | SCBT. URL: https://www.scbt.com/p/2-6-dichlorophenylacetic-acid-methyl-ester-54551-83-6

Sources

- 1. This compound | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. This compound | 54551-83-6 | TCI AMERICA [tcichemicals.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 351070250 [thermofisher.com]

- 7. CN102887838A - Preparation method of guanfacine hydrochloride - Google Patents [patents.google.com]

- 8. Synthetic Methods of Guanfacine hydrochloride - Chempedia - LookChem [lookchem.com]

A Comprehensive Spectroscopic and Structural Elucidation of Methyl 2,6-dichlorophenylacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichlorophenylacetate is a key chemical intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation. This technical guide provides a detailed analysis of the spectroscopic data of this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section presents a rigorous interpretation of the spectral data, underpinned by established principles of spectroscopic analysis. This document serves as an essential reference for scientists and researchers engaged in the synthesis and characterization of this and related compounds.

Introduction

This compound (Figure 1) is a halogenated aromatic compound with the chemical formula C₉H₈Cl₂O₂ and a molecular weight of approximately 219.06 g/mol .[1][2][3] Its structure consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 6, and a methyl acetate group attached to the ring via a methylene bridge. The strategic placement of the chlorine atoms influences the electronic environment and conformation of the molecule, which in turn dictates its reactivity and spectroscopic behavior.

Accurate structural elucidation and purity assessment are critical in the synthesis and application of this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive and highly informative means of analysis. This guide will delve into the intricacies of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering a holistic view of its molecular architecture.

Figure 2. Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol

The IR spectrum of this compound, which is a liquid at room temperature, can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

Data Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~ 3000 - 3100 | C-H stretch | Aromatic |

| ~ 2850 - 3000 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| ~ 1735 - 1750 | C=O stretch | Ester |

| ~ 1450 - 1600 | C=C stretch | Aromatic Ring |

| ~ 1000 - 1300 | C-O stretch | Ester |

| ~ 700 - 800 | C-Cl stretch | Aryl Halide |

Table 3. Characteristic IR Absorption Frequencies for this compound.

-

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be observed as stronger bands below 3000 cm⁻¹.

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

C-Cl Stretches: The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, generally between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Experimental Protocol

The mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then separated based on their m/z ratio and detected.

Data Interpretation

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ion peaks.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of this compound (218 for ³⁵Cl isotopes and 220, 222 for combinations with ³⁷Cl). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M⁺, M⁺+2, and M⁺+4 peaks, respectively.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.

-

Loss of -OCH₃ (m/z 187/189/191): Cleavage of the O-CH₃ bond would result in a fragment ion with an m/z of 187 (for ³⁵Cl isotopes).

-

Loss of -COOCH₃ (m/z 159/161/163): Loss of the entire methyl carboxylate group would lead to a fragment at m/z 159 (for ³⁵Cl isotopes).

-

McLafferty Rearrangement: While less likely due to the substitution pattern, a McLafferty rearrangement is a potential fragmentation pathway for esters with longer alkyl chains.

-

Figure 3. Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous confirmation of its chemical structure. The data presented in this guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis, quality control, and drug development, enabling confident identification and characterization of this important chemical intermediate. The detailed interpretation of the spectral features offers insights into the influence of the molecular structure on its spectroscopic properties, reinforcing the fundamental principles of organic spectroscopy.

References

- PubChem. This compound.

- GSRS. This compound.

- Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Solubility of Methyl 2,6-Dichlorophenylacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl 2,6-dichlorophenylacetate, a key intermediate in the synthesis of pharmaceuticals such as Guanfacine.[1] The document explores the theoretical principles governing its solubility in various organic solvents, outlines detailed experimental methodologies for solubility determination, and discusses the practical implications for chemical process development and optimization. While specific quantitative solubility data is sparse in publicly available literature, this guide synthesizes qualitative information and contextual insights from synthetic procedures to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

This compound (MDPA) is a critical building block in organic synthesis, most notably in the production of Guanfacine, a selective alpha-2A adrenergic receptor agonist used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).[2] The efficiency of the synthetic routes to Guanfacine, and other potential derivatives, is intrinsically linked to the solubility of MDPA in the chosen reaction solvents.[2][3] Understanding and predicting the solubility of this intermediate is paramount for:

-

Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and maximizing product yield.

-

Process Scalability: Solubility data is crucial for the seamless transition from laboratory-scale experiments to large-scale industrial production.

-

Purification and Crystallization: The selection of appropriate solvents for crystallization and purification is dictated by the differential solubility of the desired compound and any impurities.

-

Safety and Handling: Knowledge of solubility aids in the safe handling and formulation of chemical processes.

This guide will delve into the factors influencing the solubility of MDPA and provide a practical framework for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of MDPA is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | [4] |

| Molecular Weight | 219.06 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 272.3°C at 760 mmHg (estimated) | [6] |

| Density | 1.33 g/mL | [6] |

| Refractive Index | 1.540 - 1.542 | [6] |

| Calculated LogP | 2.70890 | [6] |

The presence of the dichlorinated phenyl ring imparts a significant degree of lipophilicity to the molecule, as indicated by the calculated LogP value. The methyl ester group, however, introduces a polar component capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This dual nature—a nonpolar aromatic ring and a polar ester functional group—suggests that the solubility of MDPA will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of MDPA in a given organic solvent is a result of the interplay of the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that are present in all molecules and are the primary forces of attraction between nonpolar molecules. The large, electron-rich dichlorophenyl ring of MDPA will contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The ester functional group in MDPA possesses a permanent dipole, which can interact favorably with the dipoles of polar solvents.

-

Hydrogen Bonding: While MDPA cannot act as a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors, allowing for interactions with protic solvents (e.g., alcohols).

Based on these principles, we can make some general predictions about the solubility of MDPA in different classes of organic solvents.

Solvent Polarity and its Influence

The polarity of organic solvents is a key determinant of their ability to dissolve MDPA. A qualitative assessment suggests the following trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, solubility will be primarily driven by van der Waals forces. While the dichlorophenyl ring is nonpolar, the polar ester group may limit solubility. Toluene, with its aromatic ring, may exhibit more favorable π-stacking interactions with the phenyl ring of MDPA compared to aliphatic hydrocarbons like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have permanent dipoles and can engage in dipole-dipole interactions with the ester group of MDPA. Dichloromethane and chloroform are often good solvents for moderately polar compounds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in both dipole-dipole interactions and hydrogen bonding (acting as donors to the ester's oxygen atoms). This suggests that MDPA is likely to be soluble in these solvents.

Qualitative and Inferred Solubility Profile

| Solvent | Polarity | Predicted Solubility | Rationale / Context |

| Methanol | Polar Protic | Slightly Soluble to Soluble | Listed as "Slightly Soluble" by some suppliers.[6] Used as a reactant and solvent in the synthesis of MDPA.[2] |

| Ethanol | Polar Protic | Soluble | Used as a solvent for the reaction of MDPA with guanidine.[7] |

| Isopropanol | Polar Protic | Soluble | A common solvent for the condensation of MDPA with guanidine.[2][3] |

| Acetone | Polar Aprotic | Likely Soluble | Used as a solvent in a related synthesis step for a Guanfacine precursor.[3] |

| Ethyl Acetate | Polar Aprotic | Likely Soluble | Used as an extraction solvent for MDPA.[2] |

| Dichloromethane | Polar Aprotic | Slightly Soluble | Listed as "Slightly Soluble" by some suppliers.[6] |

| Chloroform | Polar Aprotic | Slightly Soluble | Listed as "Slightly Soluble" by some suppliers.[6] |

| Toluene | Nonpolar | Likely Soluble | Used as a solvent for the reaction of the corresponding carboxylic acid with guanidine.[3][8] |

| Hexane | Nonpolar | Likely Poorly Soluble | Generally a poor solvent for compounds with polar functional groups. |

Experimental Determination of Solubility: A Standard Protocol

For researchers requiring precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of MDPA.

Caption: Simplified reaction scheme for the synthesis of Guanfacine from MDPA.

Synthetic procedures frequently cite the use of isopropanol, ethanol, and methanol as reaction solvents. [2][3][7]The choice of these polar protic solvents is logical for several reasons:

-

Solubility of Reactants: Both MDPA and guanidine (or its salts) must have sufficient solubility in the chosen solvent to allow for an efficient reaction.

-

Reaction Temperature: The boiling points of these alcohols allow for the reaction to be conducted at elevated temperatures if necessary, which can increase the reaction rate.

-

Product Isolation: The solubility of the product, Guanfacine hydrochloride, in the reaction solvent is also a consideration for its isolation and purification.

The use of ethyl acetate as an extraction solvent for MDPA during its synthesis highlights its favorable partitioning into a moderately polar solvent. [2]

Conclusion

While precise, publicly available quantitative solubility data for this compound is limited, a strong understanding of its solubility profile can be developed through the application of fundamental chemical principles and by drawing inferences from its use in synthetic chemistry. The dual nature of the MDPA molecule, with its nonpolar dichlorophenyl ring and polar ester group, dictates its solubility in a range of organic solvents. For applications requiring exact solubility values, the experimental protocol outlined in this guide provides a reliable methodology. For drug development professionals, the insights into solvent selection for the synthesis of Guanfacine underscore the practical importance of understanding the solubility of this key intermediate.

References

- Synthetic Methods of Guanfacine hydrochloride. Chempedia - LookChem. [Link]

- CN102887838A - Preparation method of guanfacine hydrochloride.

- CN106831496A - The preparation method of Guanfacine Hydrochloride.

- Methyl 2,6-dichlorophenylacet

- Methyl 2,6-dichlorophenylacet

- Dichloromethane. Wikipedia. [Link]

- 2,6-Dichlorophenylacetic Acid Methyl Ester.

Sources

- 1. scbt.com [scbt.com]

- 2. Preparation methods of guanfacine hydrochloride [yacooscience.com]

- 3. Synthetic Methods of Guanfacine hydrochloride - Chempedia - LookChem [lookchem.com]

- 4. This compound | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 54551-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. CN102887838A - Preparation method of guanfacine hydrochloride - Google Patents [patents.google.com]

- 8. CN106831496A - The preparation method of Guanfacine Hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 2,6-dichlorophenylacetate

Introduction: Methyl 2,6-dichlorophenylacetate (CAS No. 54551-83-6) is a halogenated aromatic compound frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its structural features make it a valuable building block for researchers in medicinal chemistry and drug development. However, like many reactive chemical intermediates, its safe and effective use hinges on a thorough understanding of its potential hazards and the rigorous application of appropriate safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven framework for handling this chemical. Our objective is to empower scientific staff not only to follow procedures but to understand the rationale behind them, thereby fostering a proactive and robust safety culture in the laboratory.

Section 1: Hazard Identification and Foundational Risk Assessment

The cornerstone of all laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified as an irritant, and a formal risk assessment is mandatory before any work is initiated.[3][4]

Globally Harmonized System (GHS) Classification

A summary of the GHS classification provides a clear, standardized overview of the primary hazards associated with this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement |

| Skin Corrosion / Irritation | Warning | H315 | Causes skin irritation.[3][4][5] | |

| Serious Eye Damage / Eye Irritation | Warning | H319 | Causes serious eye irritation.[3][4][5] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335 | May cause respiratory irritation.[4] |

The primary risks are dermal and ocular. The causality is direct: the chemical's structure allows it to interact with and disrupt the epithelial tissues of the skin and eyes, leading to an inflammatory response. The potential for respiratory irritation necessitates that handling procedures are designed to minimize the generation of vapors or aerosols.[4][6]

The Risk Assessment Workflow

A risk assessment is not a static checklist but a dynamic thought process. The following workflow should be applied to every experimental protocol involving this compound.

Caption: A four-step workflow for proactive risk assessment.

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

To effectively mitigate the risks identified, controls must be implemented in order of their reliability and effectiveness. Relying solely on Personal Protective Equipment (PPE) is an inadequate and reactive safety strategy.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source, providing passive protection.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[7] This is non-negotiable. The rationale is to maintain a negative pressure environment that captures any released vapors or aerosols, preventing them from entering the user's breathing zone.[6]

-

Local Exhaust Ventilation (LEV): For procedures where a full fume hood is impractical, LEV (e.g., a snorkel hood) can be used, but its efficacy for the specific task must be validated.

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that dictate how work is performed.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for every experiment are required. They should explicitly describe the quantity of the chemical used, the step-by-step handling process, the required controls, and emergency procedures.

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

-

Hygiene Practices: Users must wash their hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[3][8] Contaminated surfaces should be decontaminated promptly.

Section 3: Personal Protective Equipment (PPE) - The Final Barrier

PPE is essential but should never be the primary means of protection. It serves as the final barrier between the user and the chemical in the event of a failure of other controls.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[7] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of a serious eye irritant.[9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers of large volumes or reactions under pressure.[10]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[10][11] It is critical to inspect gloves for any signs of degradation or puncture before each use.[11] After handling, gloves should be removed without touching the outer surface and disposed of as contaminated waste.

-

Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[11] For larger-scale work, a chemically resistant apron should be worn over the lab coat. All clothing worn in the lab should be non-synthetic and cover the legs entirely.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[7] However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary for emergency response personnel.[10]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol (Example: Small-Scale Reaction)

-

Preparation: Don all required PPE. Verify the fume hood is functioning correctly. Assemble all necessary equipment and reagents within the hood.

-

Weighing/Transfer: Dispense the liquid from its original container into a tared, sealed reaction vessel inside the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.

-

Procedure: Keep the reaction vessel closed or under a reflux condenser at all times. Ensure any off-gassing is appropriately vented or scrubbed.

-

Work-up: Conduct all quenching, extraction, and purification steps within the fume hood.

-

Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Hand Washing: Remove gloves and wash hands thoroughly.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][11]

-

A recommended storage temperature is below 15°C in a dark location.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Ensure the storage area is clearly labeled with the chemical name and GHS hazard pictograms.

Waste Management and Disposal

Chemical waste must be handled with the same care as the pure substance.

-

All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

-

The substance should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11]

-

Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into sewer systems.[8][11]

Section 5: Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[3][7]

-

Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs or persists, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Spill and Leak Response

-

Alert: Alert all personnel in the immediate area.

-

Evacuate: Evacuate the area except for trained response personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[6][8]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[11]

-

Decontaminate: Clean the spill area thoroughly.

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8]

-

Hazards from Combustion: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][11]

Section 6: Physical and Chemical Properties

A summary of key physical and chemical data for quick reference.

| Property | Value |

| CAS Number | 54551-83-6[4][5] |

| Molecular Formula | C₉H₈Cl₂O₂[4][5] |

| Molecular Weight | 219.06 g/mol [4][5] |

| Appearance | Colorless to almost colorless clear liquid[5] |

| Boiling Point | 185 °C / 5 mmHg[11] |

| Flash Point | 190 °C (lit.)[11] |

| Specific Gravity | 1.33 (20/20)[5] |

| Stability | Stable under normal conditions.[3][8] |

Conclusion

This compound is a valuable reagent whose safe use is predicated on a culture of awareness, preparedness, and respect for its inherent hazards. By moving beyond mere compliance and embracing the scientific rationale behind safety protocols—from the hierarchy of controls to emergency preparedness—research organizations can ensure the well-being of their scientists and the integrity of their work. The principles and procedures outlined in this guide provide a robust framework for achieving that goal.

References

- PubChem, National Center for Biotechnology Information. (n.d.). This compound.

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

- Gelest, Inc. (2016). SAFETY DATA SHEET - (DICHLOROMETHYL)METHYLDICHLOROSILANE, tech-95. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(2,6-Dichlorophenyl)but-3-en-2-one. [Link]

- FDA Global Substance Registration System (GSRS). (n.d.). This compound.

- Pharmace Research Laboratory. (n.d.). 2,6-Dichlorophenylacetic Acid Methyl Ester. [Link]

Sources

- 1. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pharmaceresearch.com [pharmaceresearch.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 54551-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. americanchemistry.com [americanchemistry.com]

- 10. gelest.com [gelest.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 2,6-dichlorophenylacetate

Introduction

Methyl 2,6-dichlorophenylacetate is a chlorinated aromatic ester of significant interest within the pharmaceutical and chemical research sectors. Its primary role as a key intermediate in the synthesis of Guanfacine, a selective α2A adrenergic receptor agonist used for treating ADHD and hypertension, underscores the critical importance of maintaining its purity and stability throughout its lifecycle.[1] This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and robust methodologies for its stability assessment. The information presented herein is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to ensure the integrity of this crucial chemical intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate storage and handling strategies. These properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(2,6-dichlorophenyl)acetate | [2] |

| Synonyms | 2,6-Dichlorophenylacetic Acid Methyl Ester, 2,6-Dichloro-benzeneacetic acid methyl ester | [1][2][3] |

| CAS Number | 54551-83-6 | [2][4] |

| Molecular Formula | C₉H₈Cl₂O₂ | [2][5] |

| Molecular Weight | 219.06 g/mol | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 185°C / 5 mmHg | [4] |

| Melting Point | 160°C (of the corresponding acid) | [4] |

| Flash Point | 190°C | [4] |

| Purity | >98.0% (GC) | [3] |

Chemical Stability and Degradation Pathways

The stability of this compound is governed by its molecular structure, specifically the presence of an ester functional group and a dichlorinated aromatic ring. These features make the molecule susceptible to several degradation pathways under common laboratory and storage conditions.

Hydrolytic Degradation

As an ester, the most significant degradation pathway for this compound is hydrolysis. This reaction can be catalyzed by the presence of acids or bases, or it can occur slowly in the presence of water.

-

Mechanism : The ester linkage is cleaved by nucleophilic attack of a water molecule, yielding the parent carboxylic acid (2,6-dichlorophenylacetic acid) and methanol. This process is accelerated in acidic or, more significantly, in basic conditions.

-

Causality : The presence of atmospheric moisture or residual water in solvents can initiate hydrolysis. Therefore, maintaining anhydrous conditions is paramount for long-term stability. The corresponding degradation product, 2,6-dichlorophenylacetic acid, is a stable solid compound.[6]

Thermal Degradation

Exposure to elevated temperatures can induce decomposition. While the compound has a high boiling point, prolonged thermal stress can lead to the breakdown of the molecule.

-

Mechanism : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as hydrogen chloride, carbon monoxide, and carbon dioxide.[6][7] The specific decomposition pathways can be complex, but they ultimately result in the fragmentation of the molecule.

-

Causality : Storing the compound near heat sources or in environments with poor temperature control can compromise its integrity. The process is irreversible and results in a loss of purity.

Photodegradation

Chlorinated aromatic compounds are known to be susceptible to degradation upon exposure to ultraviolet (UV) light.[8]

-

Mechanism : UV radiation can provide the energy needed to cleave the carbon-chlorine bonds, generating reactive radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

-

Causality : Direct exposure to sunlight or other sources of UV radiation can initiate photolytic degradation. This highlights the need for storage in light-protecting containers.

Oxidative Degradation

The compound is incompatible with strong oxidizing agents.[7]

-

Mechanism : While the phenylacetate moiety is relatively stable against mild oxidation, strong oxidizers can attack the aromatic ring or the benzylic position, leading to a variety of oxidized byproducts.

-

Causality : Accidental contact with strong oxidizing agents during storage or experimentation can lead to rapid and potentially hazardous degradation.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and pharmaceutical manufacturing. Its stability is primarily challenged by hydrolysis, with thermal, photolytic, and oxidative degradation also posing significant risks. Adherence to strict storage and handling protocols—specifically, maintaining cool, dry, and dark conditions in a tightly sealed container away from incompatible materials—is essential for preserving its purity. Furthermore, the implementation of systematic forced degradation studies is a critical, self-validating exercise that not only elucidates potential degradation pathways but is also a regulatory prerequisite for the development of robust, stability-indicating analytical methods. By integrating this technical knowledge, researchers can ensure the quality and reliability of this important chemical intermediate.

References

- This compound | C9H8Cl2O2 | CID 2734107. PubChem. [Link]

- METHYL 2,6-DICHLOROPHENYLACET

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.

- Forced Degradation Study an Essential Approach to Develop Stability Indic

- Simple preparation method of 2, 6-dichlorophenylacetic acid.

- Cometabolic degradation of chlorinated arom

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

- Chlorinated polycyclic arom

- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 54551-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2,6-Dichlorophenylacetic acid(6575-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.ca [fishersci.ca]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synonyms and Nomenclature of Methyl 2,6-dichlorophenylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and synonyms for the chemical compound Methyl 2,6-dichlorophenylacetate. A clear and unambiguous understanding of chemical nomenclature is paramount in research and development to ensure accuracy in communication, procurement, and regulatory compliance. This document has been structured to provide a detailed yet accessible reference for professionals in the scientific community.

Introduction to this compound

This compound is a chemical intermediate, notably utilized in the synthesis of Guanfacine, a selective α₂A adrenergic receptor agonist.[1] Its precise identification is critical for chemists and pharmacologists who work with this and related compounds. The following sections will deconstruct the various names and identifiers associated with this molecule, providing clarity on its systematic and common nomenclature.

Systematic and Common Nomenclature

The naming of a chemical compound can follow several systems, from the highly structured IUPAC nomenclature to more common or trade names. For this compound, the nomenclature is relatively straightforward, with a few key synonyms frequently encountered in literature and commercial listings.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these rules, the definitive name for this compound is methyl 2-(2,6-dichlorophenyl)acetate .[2][3] This name precisely describes the molecular structure: a methyl ester of acetic acid where the alpha-carbon is substituted with a 2,6-dichlorophenyl group.

Common Synonyms

In practice, several synonyms for this compound are used interchangeably in scientific literature, chemical catalogs, and databases. Understanding these variations is crucial for exhaustive literature searches and material sourcing.

The most frequently used synonyms include:

-

(2,6-dichlorophenyl)acetic acid methyl ester[2]

The synonym "2,6-Dichlorophenylacetic Acid Methyl Ester" is a very common and descriptive alternative, clearly indicating it as the methyl ester of 2,6-dichlorophenylacetic acid.[1][2] The name "Benzeneacetic acid, 2,6-dichloro-, methyl ester" is another systematic name that is often used in chemical indexing services.[2][3][4]

Chemical Identifiers

To avoid ambiguity, a variety of unique identifiers are assigned to chemical substances. These identifiers are essential for database searches, regulatory submissions, and unambiguous identification in a global context.

Key Identifier Summary

The following table summarizes the most important numerical and alphanumerical identifiers for this compound.

| Identifier Type | Identifier | Source (Example) |

| CAS Registry Number | 54551-83-6 | PubChem, Fisher Scientific, TCI[2][3][6] |

| PubChem CID | 2734107 | PubChem[2][3] |

| EC Number | 259-221-8 | PubChem, LookChem[2][5] |

| UNII | 99XZ264AEE | FDA GSRS, PubChem[2][5] |

| InChIKey | FCWRUYPZZJPCCG-UHFFFAOYSA-N | PubChem, Fisher Scientific[2][3] |

| DSSTox Substance ID | DTXSID10202977 | EPA DSSTox, PubChem[2][5] |

| MDL Number | MFCD00191640 | Fisher Scientific[3] |

Structural Representations

A compound's identity is fundamentally defined by its structure. The following diagram illustrates the logical relationship between the IUPAC name and the core structural components of this compound.

Caption: Structural components of this compound.

Navigating Nomenclature Databases

When searching for information on this compound, using a combination of its name and unique identifiers will yield the most comprehensive results. The CAS Registry Number is particularly valuable as it is a unique identifier for a specific substance.

The following workflow illustrates an effective search strategy for retrieving comprehensive information about this compound.

Caption: Recommended workflow for database searches.

Conclusion

A thorough understanding of the various synonyms and identifiers for this compound is essential for any scientist or professional working with this compound. The authoritative IUPAC name is methyl 2-(2,6-dichlorophenyl)acetate , and the primary CAS Registry Number is 54551-83-6 . By utilizing these primary identifiers, alongside an awareness of common synonyms like "2,6-Dichlorophenylacetic Acid Methyl Ester," researchers can ensure clarity, accuracy, and safety in their work.

References

- PubChem. This compound.

- PubChem. Methyl 2,6-dichlorophenoxyacetate.

- LookChem.

- PubChem. (2,6-Dichlorophenyl)methyl 2-naphthylacetate.

- Global Substance Registration System (GSRS).

Sources

The Organic Chemist's Guide to Methyl 2,6-dichlorophenylacetate: A Cornerstone in Pharmaceutical Synthesis

Abstract

Methyl 2,6-dichlorophenylacetate, a seemingly unassuming ester, holds a significant position in the landscape of modern organic synthesis. Its true value is revealed in its role as a pivotal intermediate, most notably in the production of the centrally acting antihypertensive and ADHD therapeutic, Guanfacine. The strategic placement of the ortho-chloro substituents on the phenyl ring profoundly influences the reactivity of the benzylic position and the ester moiety, making it a versatile building block for introducing the 2,6-dichlorophenylacetyl motif into complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its cornerstone application in pharmaceutical manufacturing. We will delve into the mechanistic underpinnings of its key transformations, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic tool.

Introduction: Unveiling the Synthetic Potential of a Dichlorinated Aromatic Ester

This compound (MDCP) is a crystalline solid at room temperature, characterized by the chemical formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol .[1] Its structure, featuring a methyl ester of a phenylacetic acid derivative with two chlorine atoms at the 2 and 6 positions of the aromatic ring, is the key to its synthetic utility.

The electron-withdrawing nature of the two ortho-chloro substituents significantly impacts the molecule's reactivity in several ways:

-

Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the chlorine atoms enhances the partial positive charge on the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This is a critical feature in its reaction with weak nucleophiles.

-

Steric Hindrance: The bulky chlorine atoms flanking the benzylic methylene group can sterically hinder certain reactions at this position, leading to increased selectivity in some transformations.

-

Influence on Acidity of α-Protons: The electron-withdrawing groups can also influence the acidity of the α-protons, although this is less commonly exploited in its primary applications.

These electronic and steric factors are masterfully leveraged in the synthesis of Guanfacine, where the ester undergoes amidation with the highly basic but sterically unhindered guanidine.

The Premier Application: Synthesis of Guanfacine

The most prominent and well-documented application of this compound is its role as a direct precursor to Guanfacine, a selective α₂ₐ-adrenergic receptor agonist.[2] The core of this synthesis is the amidation of the methyl ester with guanidine.

The Amidation Reaction: A Mechanistic Perspective

The reaction proceeds via a nucleophilic acyl substitution mechanism. Guanidine, being a strong, neutral nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a protic solvent like isopropanol or ethanol.[3][4]

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of guanidine attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen of the guanidinium moiety to the methoxy group of the tetrahedral intermediate. This can be facilitated by the solvent.

-

Elimination of Methanol: The tetrahedral intermediate collapses, leading to the elimination of methanol and the formation of the stable amide product, N-(aminoiminomethyl)-2,6-dichlorophenylacetamide (Guanfacine).

The choice of a protic solvent like isopropanol is crucial as it can solvate the ionic intermediates and facilitate the necessary proton transfers.

Experimental Protocol: Synthesis of Guanfacine Hydrochloride

This protocol is a synthesis of information from various established methods and is designed to be a robust starting point for laboratory-scale preparation.[4][5]

Step 1: Preparation of Free Guanidine Solution

-

Rationale: Guanidine is often supplied as a hydrochloride salt. To make it nucleophilic, the free base must be generated. This is typically achieved by reacting guanidine hydrochloride with a strong base like sodium ethoxide or sodium isopropoxide.

-

Procedure:

-

To a solution of industrial-grade sodium ethoxide in ethanol, add guanidine hydrochloride in a 1:1 molar ratio.

-

Stir the mixture at room temperature. A precipitate of sodium chloride will form.

-

Filter the mixture to remove the sodium chloride, yielding a solution of free guanidine in ethanol.

-

Step 2: Amidation Reaction

-

Rationale: This is the key bond-forming step where this compound is converted to Guanfacine. The reaction is typically run at room temperature.

-

Procedure:

-

Dissolve this compound in absolute ethanol.

-

Slowly add the previously prepared free guanidine in ethanol solution to the solution of this compound. An excess of guanidine is often used to drive the reaction to completion.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting ester on TLC), the ethanol is removed under reduced pressure.

-

The resulting crude Guanfacine can be washed with a non-polar solvent like dichloromethane to remove any unreacted starting material.

-

Step 3: Salt Formation to Guanfacine Hydrochloride

-

Rationale: For pharmaceutical use, Guanfacine is converted to its more stable and water-soluble hydrochloride salt.

-

Procedure:

-

Suspend the crude Guanfacine in absolute ethanol.

-

Add a solution of hydrogen chloride in ethanol dropwise while stirring.

-

The Guanfacine hydrochloride will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Guanfacine hydrochloride as a white crystalline powder.

-

| Parameter | Typical Value | Rationale |

| Solvent | Isopropanol or Ethanol | Protic solvent to facilitate proton transfer and solubilize reactants. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Reaction Time | 10-12 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |

| Guanidine | Free base | The hydrochloride salt is not nucleophilic. |

| Workup | Filtration and washing | To isolate the crude product and remove impurities. |

| Final Product | Hydrochloride salt | For improved stability and solubility in pharmaceutical formulations. |